![molecular formula C17H12Cl2F3NO3 B2536049 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate CAS No. 1794844-50-0](/img/structure/B2536049.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the Suzuki-coupling reactions which are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . Another important step is the protodeboronation of pinacol boronic esters . This process is not well developed and is a subject of ongoing research .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. One of the key reactions is the protodeboronation of pinacol boronic esters . This reaction is catalyzed and involves a radical approach . Another important reaction is the Knoevenagel condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
科学的研究の応用
Polymer Synthesis and Modification
The precursor compound methyl 2,5-dichlorobenzoate, closely related to the mentioned chemical, has been utilized in polymer science. For instance, it was polymerized to produce poly[2-(methoxycarbonyl)phenylene-1,4-diyl], which upon further processing yielded poly(p-phenylene) (PPP). PPP is known for its high electrical conductivity, indicating potential applications in electronic and photovoltaic devices (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Antipathogenic Activity
Research into thiourea derivatives, which share structural similarities with the given compound, revealed significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis and Catalysis
The compound's structural elements, such as the trifluoromethyl group, are often found in catalysts and reagents that facilitate various chemical reactions. For example, carborane reagents, which can incorporate similar functional groups, have been used to enhance the electrophilicity in synthetic chemistry, enabling reactions with weakly basic substrates where traditional reagents fail (Reed, 2010).
Detection and Sensing Technologies
The compound's structural framework is conducive to the development of materials for detecting hazardous substances. For instance, a fluorescent poly(2,7-carbazole) derivative demonstrated high sensitivity in detecting explosive compounds, showcasing the potential of similar compounds in security and environmental monitoring applications (Nie et al., 2011).
将来の方向性
特性
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3NO3/c18-11-5-6-14(19)12(7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCYKYWOLGMGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


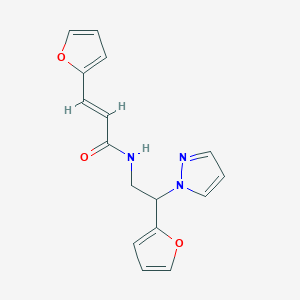


![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)

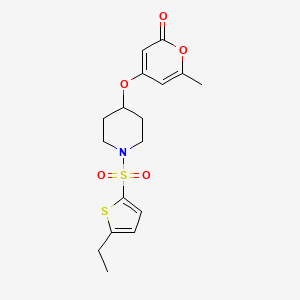
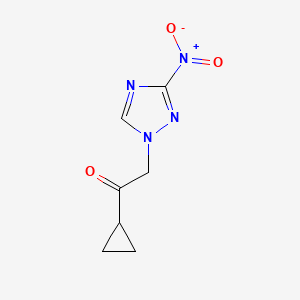

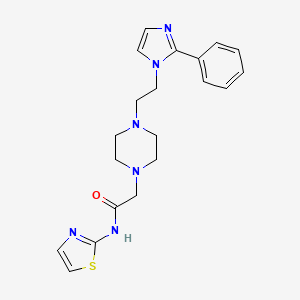
![6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2535983.png)
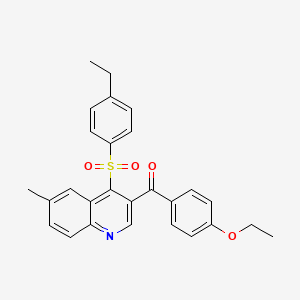
![(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535986.png)
![(E)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B2535988.png)